molecular formula C27H21ClF3N3O4S2 B11599379 2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B11599379
M. Wt: 608.1 g/mol
InChI Key: PBXUZQLZGBJTIX-UHFFFAOYSA-N
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Description

2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, a hydroxy group, a thiophen-2-ylcarbonyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core tetrahydropyridine structure, followed by the introduction of the various functional groups through a series of reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is unique due to its combination of functional groups and structural features Similar compounds include those with variations in the substituents on the tetrahydropyridine ring or different functional groups attached to the core structure

Properties

Molecular Formula

C27H21ClF3N3O4S2

Molecular Weight

608.1 g/mol

IUPAC Name

2-[[4-(2-chlorophenyl)-5-cyano-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C27H21ClF3N3O4S2/c1-38-16-7-4-6-15(12-16)33-21(35)14-40-25-18(13-32)22(17-8-2-3-9-19(17)28)23(24(36)20-10-5-11-39-20)26(37,34-25)27(29,30)31/h2-12,22-23,34,37H,14H2,1H3,(H,33,35)

InChI Key

PBXUZQLZGBJTIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=C(C(C(C(N2)(C(F)(F)F)O)C(=O)C3=CC=CS3)C4=CC=CC=C4Cl)C#N

Origin of Product

United States

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